Cas no 1706433-18-2 (Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate)
Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate
- 4-Chloro-5-nitro-1H-pyrrole-2-carboxylic acid methyl ester
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- Inchi: 1S/C6H5ClN2O4/c1-13-6(10)4-2-3(7)5(8-4)9(11)12/h2,8H,1H3
- InChI Key: OUHBTZGZPWAUIZ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C(=O)OC)NC=1[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 229
- XLogP3: 1.7
- Topological Polar Surface Area: 87.9
Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM465895-1g |
4-CHLORO-5-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID METHYL ESTER |
1706433-18-2 | 95%+ | 1g |
$*** | 2023-03-30 | |
| Enamine | EN300-1698401-0.05g |
methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate |
1706433-18-2 | 95% | 0.05g |
$166.0 | 2023-09-20 | |
| Enamine | EN300-1698401-0.1g |
methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate |
1706433-18-2 | 95% | 0.1g |
$248.0 | 2023-09-20 | |
| Enamine | EN300-1698401-0.25g |
methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate |
1706433-18-2 | 95% | 0.25g |
$353.0 | 2023-09-20 | |
| Enamine | EN300-1698401-0.5g |
methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate |
1706433-18-2 | 95% | 0.5g |
$557.0 | 2023-09-20 | |
| Enamine | EN300-1698401-1.0g |
methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate |
1706433-18-2 | 95% | 1g |
$714.0 | 2023-06-04 | |
| Enamine | EN300-1698401-2.5g |
methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate |
1706433-18-2 | 95% | 2.5g |
$1399.0 | 2023-09-20 | |
| Enamine | EN300-1698401-5.0g |
methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate |
1706433-18-2 | 95% | 5g |
$2070.0 | 2023-06-04 | |
| Enamine | EN300-1698401-10.0g |
methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate |
1706433-18-2 | 95% | 10g |
$3069.0 | 2023-06-04 | |
| Enamine | EN300-1698401-1g |
methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate |
1706433-18-2 | 95% | 1g |
$714.0 | 2023-09-20 |
Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate
Comprehensive Overview of Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate (CAS No. 1706433-18-2)
Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate (CAS No. 1706433-18-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitro-substituted pyrrole derivative is widely recognized for its unique chemical properties, making it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals frequently search for terms like "pyrrole carboxylate synthesis", "nitro-pyrrole applications", and "chloro-nitro heterocycles", reflecting its relevance in modern chemistry.
The compound's molecular structure features a pyrrole ring substituted with a chloro group at the 4-position and a nitro group at the 5-position, along with a methyl ester at the 2-position. This configuration contributes to its reactivity, particularly in nucleophilic substitution reactions and catalytic transformations. Recent studies highlight its potential in designing antimicrobial agents and crop protection chemicals, aligning with the growing demand for sustainable agrochemical solutions.
In the context of green chemistry, Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate has been explored as a building block for biodegradable materials. Its compatibility with microwave-assisted synthesis and flow chemistry techniques addresses the industry's push for energy-efficient processes. Queries such as "eco-friendly pyrrole derivatives" and "scalable heterocycle synthesis" underscore its alignment with current trends.
Analytical characterization of this compound typically involves HPLC, NMR spectroscopy, and mass spectrometry, ensuring high purity for research applications. The rise of AI-driven drug discovery has further amplified interest in 1706433-18-2, as computational models predict its utility in fragment-based drug design. Searches for "pyrrole-based drug candidates" and "CAS 1706433-18-2 suppliers" reflect its commercial and scientific demand.
From a regulatory standpoint, Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate is handled under standard laboratory safety protocols. Its stability under inert atmospheres and compatibility with common solvents like DMF and dichloromethane make it a practical choice for synthetic workflows. Discussions around "safe handling of nitro compounds" and "pyrrole derivative storage" are common among end-users.
Future prospects for this compound include its integration into high-throughput screening libraries and material science innovations, particularly in organic electronics. As the scientific community prioritizes structure-activity relationship (SAR) studies, 1706433-18-2 remains a compound of enduring interest, bridging gaps between academic research and industrial applications.
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